N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
This oxalamide derivative features a unique substitution pattern:
- N1-Substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group.
- N2-Substituent: A 2-(methylthio)phenyl group, where the methylthio moiety offers moderate lipophilicity and sulfur-mediated interactions.
Its synthesis likely involves coupling oxalamide precursors with tailored substituents, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-11-10-13(12(2)24-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)25-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSNIIQSYNIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₉N₂O₃S
- Molecular Weight : 345.42 g/mol
This structure contains a furan ring, a hydroxyl group, and a methylthio substituent, which may contribute to its biological activities.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of various oxalamide derivatives, including those similar to this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against common bacterial strains:
| Compound | Target Bacteria | MIC (µM) | Mechanism |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25.9 | Bactericidal |
| This compound | MRSA | 12.9 | Bactericidal |
| Control (Ciprofloxacin) | Escherichia coli | 4.0 | Bactericidal |
The compound exhibited significant bactericidal activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition of bacterial growth .
2. Anti-inflammatory Potential
In addition to its antimicrobial properties, the compound's anti-inflammatory effects were assessed through various assays measuring cytokine production and cell viability. The results indicated that:
- The compound significantly reduced pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro.
- Cell viability assays confirmed that at concentrations below the MIC, the compound did not exhibit cytotoxicity to human cells.
These findings suggest that this compound may modulate inflammatory pathways without adversely affecting cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxalamide derivatives demonstrated that those with similar structural motifs to this compound showed enhanced activity against resistant bacterial strains. The research indicated that modifications on the phenyl ring significantly influenced antimicrobial potency .
Case Study 2: In Vitro Anti-inflammatory Activity
In vitro experiments using RAW264.7 macrophages revealed that treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, a marker for inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| 6M HCl, reflux, 6h () | 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine + 2-(methylthio)phenylamine | Acid-catalyzed cleavage of the amide bond. |
| 2M NaOH, 80°C, 4h () | Sodium salt of oxalic acid + corresponding amines | Base-mediated hydrolysis with deprotonation. |
Hydrolysis rates are influenced by steric hindrance from the dimethylfuran and methylthio groups, delaying reaction completion compared to simpler oxalamides ().
Nucleophilic Substitution
The methylthio group participates in nucleophilic substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h ( ) | 2-(Methylsulfonyl)phenyl derivative | 78% |
| CH₃I, K₂CO₃ | DMF, 60°C, 8h () | 2-(Ethylthio)phenyl variant | 65% |
Substitution at the sulfur atom is favored due to the electron-rich aromatic system ( ).
Oxidation Reactions
Key oxidation pathways include:
Furan Ring Oxidation
- Reagent : mCPBA (meta-chloroperbenzoic acid)
- Product : Epoxidized furan derivative ( ).
- Outcome : Alters the furan’s electronic properties, impacting downstream reactivity.
Thioether Oxidation
- Reagent : Ozone or NaIO₄ ( )
- Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives.
- Selectivity : Controlled by stoichiometry and reaction time ( ).
Reduction Reactions
The amide group can be reduced under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 4h () | Corresponding amine derivatives |
| BH₃·THF | RT, 12h () | Partially reduced intermediates |
Reduction is less common due to steric hindrance but achievable with strong reducing agents ().
Cycloaddition and Ring-Opening Reactions
The furan moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h ( ) | Bicyclic adduct with retained oxalamide backbone |
| Tetracyanoethylene | CH₂Cl₂, RT, 6h ( ) | Electron-deficient cycloadduct |
The reactivity aligns with furan’s electron-rich nature, as demonstrated in DFT studies ( ).
Kinetic and Mechanistic Insights
- Hydrolysis Kinetics : Pseudo-first-order rate constants () for oxalamide hydrolysis in acidic media:
- Oxidation Selectivity : Sulfoxide formation dominates at low oxidant concentrations, while sulfones require excess reagent ( ).
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, the target compound’s dimethylfuran and methylthio groups are electron-rich, favoring hydrophobic interactions .
Pharmacokinetic Properties
Research Findings and Data Tables
Table 1: Substituent Impact on Molecular Interactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
